molecular formula C16H19N B564873 N-Methyl-3,3-diphenylpropylamine-d3 CAS No. 1189699-37-3

N-Methyl-3,3-diphenylpropylamine-d3

Cat. No.: B564873
CAS No.: 1189699-37-3
M. Wt: 228.353
InChI Key: AKEGHAUFMKCWGX-FIBGUPNXSA-N
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Description

N-Methyl-3,3-diphenylpropylamine-d3 is a deuterated compound with the molecular formula C16H16D3N. It is a stable isotope-labeled compound, often used in various scientific research applications. The deuterium atoms replace the hydrogen atoms in the methyl group, which can be useful in studies involving metabolic pathways, environmental analysis, and clinical diagnostics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Methyl-3,3-diphenylpropylamine-d3 involves several steps:

    Friedel-Crafts Alkylation: Cinnamonitrile and benzene are used as raw materials to prepare 3,3-diphenylpropionitrile through Friedel-Crafts alkylation.

    Catalytic Hydrogenation: The 3,3-diphenylpropionitrile is then converted into 3,3-diphenylpropylamine via catalytic hydrogenation.

    Schiff Base Formation: The 3,3-diphenylpropylamine reacts with an aldehyde to form a Schiff base.

    Methylation: The Schiff base undergoes methylation to obtain a methyl quaternary ammonium salt.

    Hydrolysis: Finally, the methyl quaternary ammonium salt is hydrolyzed to yield N-Methyl-3,3-diphenylpropylamine.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to avoid the use of harmful reagents like thionyl chloride and borohydride, which can cause equipment corrosion and environmental pollution .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3,3-diphenylpropylamine-d3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce simpler amines .

Scientific Research Applications

N-Methyl-3,3-diphenylpropylamine-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-3,3-diphenylpropylamine-d3 involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-3,3-diphenylpropylamine-d3 is unique due to the presence of deuterium atoms, which provide stability and make it suitable for specific research applications, such as tracing metabolic pathways and studying reaction mechanisms.

Properties

IUPAC Name

3,3-diphenyl-N-(trideuteriomethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-17-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEGHAUFMKCWGX-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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